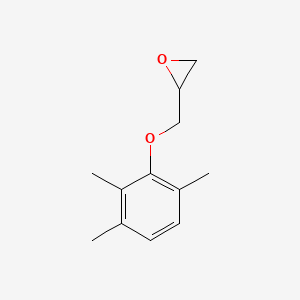
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide (CHM-1) is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the oxalamide family of compounds, which are known to inhibit the activity of a variety of enzymes. CHM-1 has been shown to have a potent inhibitory effect on the activity of DNA topoisomerase IIα, an enzyme that is essential for the replication and transcription of DNA.
Scientific Research Applications
Synthesis and Structural Studies
- Chemical Synthesis : A study detailed the synthesis of a series of compounds involving 4-methylpiperazin-1-yl) as a functional group, highlighting methodologies that could be applicable to synthesizing related compounds like N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide (Kohara et al., 2002).
- Crystal Structure Analysis : Another study presented the crystal structure of a closely related compound, which could offer insights into the molecular configuration and interaction potential of N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide (Ozbey et al., 2001).
Drug Design and Optimization
- Reversible Kinase Inhibitors : Research on the structural optimization of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives as reversible kinase inhibitors for cancer treatment showcases the potential pharmaceutical applications of compounds with 4-methylpiperazin-1-yl groups (Yang et al., 2012).
Receptor Targeting for Therapeutic Purposes
- Antiprotozoal Compounds : A study on N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds demonstrates the therapeutic potential of targeting specific biological receptors, which might be relevant for derivatives of N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide in treating infections (Faist et al., 2012).
Neurological Applications
- Microglia Imaging : The development of [11C]CPPC as a PET radiotracer targeting CSF1R, a microglia-specific marker, indicates the usefulness of 4-methylpiperazin-1-yl groups in designing agents for imaging neuroinflammation, potentially applicable to related compounds (Horti et al., 2019).
properties
IUPAC Name |
N-cycloheptyl-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-17-8-10-18(11-9-17)16-14(20)13(19)15-12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINKUCWYUQXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
